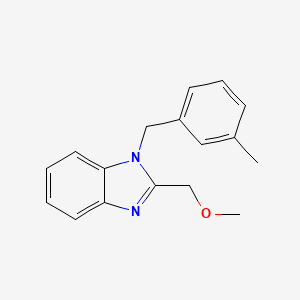![molecular formula C15H15N3O3S2 B5764321 4-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5764321.png)
4-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzenesulfonamide is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is known for its anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various diseases. In
Mécanisme D'action
The mechanism of action of 4-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzenesulfonamide is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer effects through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of COX-2, an enzyme that plays a role in inflammation and cancer progression. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzenesulfonamide have been studied extensively. This compound has been shown to reduce inflammation and inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antioxidant properties and to reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzenesulfonamide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for further study. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.
Orientations Futures
There are several future directions for the study of 4-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzenesulfonamide. One direction is to further investigate its mechanism of action and identify potential targets for therapeutic intervention. Another direction is to study the safety and efficacy of this compound in human clinical trials. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for the treatment of various diseases. Finally, the potential use of this compound in combination with other therapeutic agents should be explored.
Méthodes De Synthèse
The synthesis of 4-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzenesulfonamide involves the reaction of 4-aminobenzenesulfonamide with 4-acetylphenyl isothiocyanate. This reaction results in the formation of the desired compound, which can be purified using various methods such as recrystallization or column chromatography.
Applications De Recherche Scientifique
4-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzenesulfonamide has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various diseases. This compound has been studied in vitro and in vivo for its ability to inhibit the growth of cancer cells and reduce inflammation in animal models.
Propriétés
IUPAC Name |
1-(4-acetylphenyl)-3-(4-sulfamoylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S2/c1-10(19)11-2-4-12(5-3-11)17-15(22)18-13-6-8-14(9-7-13)23(16,20)21/h2-9H,1H3,(H2,16,20,21)(H2,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAVLVGNOAQUIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-Acetylphenyl)carbamothioyl]amino}benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-morpholinyl)ethyl]-3-phenylacrylamide](/img/structure/B5764254.png)


![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide](/img/structure/B5764284.png)
![2-(2-isopropylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5764288.png)

![2-{4-allyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5764304.png)
![4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid](/img/structure/B5764309.png)
![3-[(5-chloro-2-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B5764313.png)
![methyl 1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5764329.png)

